Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene

Description

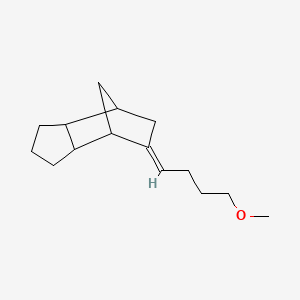

Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene (CAS: listed in ) is a tricyclic terpenoid derivative characterized by a methoxybutylidene substituent at the 5-position of the methano-indene core.

Properties

CAS No. |

93981-69-2 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(8E)-8-(4-methoxybutylidene)tricyclo[5.2.1.02,6]decane |

InChI |

InChI=1S/C15H24O/c1-16-8-3-2-5-11-9-12-10-15(11)14-7-4-6-13(12)14/h5,12-15H,2-4,6-10H2,1H3/b11-5+ |

InChI Key |

XRHVLQZJSWNRMK-VZUCSPMQSA-N |

Isomeric SMILES |

COCCC/C=C/1\CC2CC1C3C2CCC3 |

Canonical SMILES |

COCCCC=C1CC2CC1C3C2CCC3 |

Origin of Product |

United States |

Preparation Methods

Grignard Addition to Octahydro-4,7-methano-1H-indene-5-one

- Reagents and Conditions : Methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) is used under nitrogen atmosphere.

- Procedure : The reaction is conducted in a flame-dried 5-L three-neck flask equipped with mechanical stirring, an addition funnel, and a thermocouple. MeMgBr (3 M, 1.6 L) is cooled to 15-20 °C, and octahydro-4,7-methano-1H-indene-5-one (649 g, 4.32 mol) is added dropwise over 3-4 hours. The temperature is allowed to rise to 25-30 °C and maintained for 1 hour.

- Quenching : The reaction is quenched with acetic acid (279 g, 4.5 mol) and ice.

- Yield and Product : The organic layer is separated to afford 5-methyl-octahydro-4,7-methano-1H-indene-5-ol with a 90% yield (650 g).

- Characterization : 1H NMR confirms the structure with characteristic multiplets and singlets in the 0.87–2.58 ppm range.

Dehydration to Hexahydro-4,7-methano-indene Isomers

- Reagents and Conditions : p-Toluenesulfonic acid (PTSA, 2%) and toluene as solvent.

- Procedure : The crude 5-methyl-octahydro-4,7-methano-1H-indene-5-ol (650 g) is heated to 105-110 °C to distill off THF, cooled below 40 °C, then PTSA (13 g) and toluene (400 mL) are added. The mixture is refluxed at 120-135 °C with water removal via a Bidwell trap for 25-30 hours.

- Workup : The reaction is quenched with water, washed with 2% sodium carbonate solution, and distilled.

- Yield and Product : Hexahydro-4,7-methano-indene isomers are obtained in 92% yield (533 g), consisting mainly of 5-methylene-octahydro-4,7-methano-indene and 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methano-indene.

- Boiling Point : Approximately 130 °C at 80 mmHg.

Hydroformylation to Aldehyde Derivatives

- Reagents and Conditions : Carbonyl hydrido tris(triphenylphosphine)rhodium(I) catalyst, syngas (CO/H2 50:50), 300 psig pressure, 120 °C.

- Procedure : Hexahydro-4,7-methano-indene isomers (533 g, 3.6 mol) are placed in a 4 L Zipper Clave reactor. The reactor is flushed with nitrogen and syngas, then pressurized and heated. The reaction proceeds for approximately 2.5 hours, monitored by gas-liquid chromatography (GLC).

- Workup : The mixture is vented, purged with nitrogen, and distilled.

- Yield and Product : A 9:1 mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde (508.5 g) and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde (56.5 g) is obtained with an 88% total yield.

- Separation : Products can be separated by distillation, high-performance liquid chromatography (HPLC), or gas chromatography (GC).

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product(s) | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Octahydro-4,7-methano-1H-indene-5-one | MeMgBr in THF, 15-30 °C, N2 atmosphere | 5-methyl-octahydro-4,7-methano-1H-indene-5-ol | 90 | Grignard addition, quenched with HOAc |

| 2 | 5-methyl-octahydro-4,7-methano-1H-indene-5-ol | PTSA, toluene, reflux 120-135 °C, water removal | Hexahydro-4,7-methano-indene isomers | 92 | Dehydration, azeotropic water removal |

| 3 | Hexahydro-4,7-methano-indene isomers | Rhodium catalyst, syngas (CO/H2 50:50), 300 psig, 120 °C | Octahydro-4,7-methano-1H-indene-5-acetaldehyde + methyl derivative | 88 | Hydroformylation, GLC monitored |

| 4 | Octahydro-4,7-methano-1H-indene-5-acetaldehyde | Condensation with 4-methoxybutylidene precursor (likely acid/base catalysis) | This compound | Not specified | Functionalization step, isomeric mixtures possible |

Analytical and Purification Techniques

- Gas-Liquid Chromatography (GLC) : Used to monitor reaction progress and analyze product mixtures.

- Nuclear Magnetic Resonance (NMR) : 1H NMR spectra confirm structural features and purity.

- Distillation : Employed for product isolation and purification.

- Chromatography : High-performance liquid chromatography (HPLC) and silica gel chromatography are used to separate isomers.

- Isomer Considerations : Due to multiple chiral centers, isomeric mixtures are common; separation techniques are essential for obtaining pure compounds.

Research Findings and Practical Notes

- The multi-step synthesis is robust and scalable, with overall high yields in each step.

- The use of syngas and rhodium catalysts in hydroformylation is critical for introducing aldehyde functionality.

- Control of reaction temperature and atmosphere (nitrogen, inert conditions) is essential to prevent side reactions.

- The final compound’s preparation likely involves condensation reactions that require optimization for stereoselectivity.

- Commercial products are often offered as isomeric mixtures due to the complexity of chiral centers.

Chemical Reactions Analysis

Types of Reactions

Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, altering the compound’s properties.

Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce new functional groups, such as halides or amines.

Scientific Research Applications

Fragrance Industry

Overview:

The primary application of octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene lies in the fragrance industry. Its unique chemical structure allows it to impart desirable olfactory characteristics to various products.

Key Findings:

- The compound is utilized as a fragrance enhancer in perfumes, colognes, and personal care products such as soaps and shampoos. It contributes floral, muguet, aldehydic, green, freesia, sweet, and slightly woody notes to fragrance formulations .

- The incorporation of this compound has been shown to improve the overall scent profile of products, making them more appealing to consumers .

Case Studies:

- A patent detailing the synthesis and application of this compound indicates its effectiveness in enhancing the fragrance of cleaning agents like detergents and air fresheners .

- Fragrance formulations that include this compound have been tested for stability and sensory evaluation, demonstrating favorable results in consumer preference tests.

Potential Therapeutic Uses

Overview:

Emerging studies suggest that this compound may have applications beyond perfumery, particularly in therapeutic contexts.

Key Findings:

Chemical Synthesis and Formulation

Synthesis Techniques:

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Grignard Reactions: Utilized for creating complex alcohol derivatives from simpler ketones or aldehydes.

- Chromatographic Techniques: Employed for purification and separation of isomeric mixtures post-synthesis .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Grignard Addition | Methyl magnesium bromide | Formation of alcohol derivative |

| 2 | Dehydration | p-Toluenesulfonic acid | Production of methano-indene |

| 3 | Purification | High-performance liquid chromatography (HPLC) | Isolation of desired compound |

Mechanism of Action

The mechanism of action of Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Octahydro-4,7-methano-1H-indene-5-acetaldehyde (Formula I)

- Structure : Features an aldehyde (-CHO) group at the 5-position.

- Properties : Higher polarity compared to the methoxybutylidene derivative, leading to increased water solubility (logP ~2.5 estimated) .

- Applications : Used in perfumery for its fresh, woody odor profile .

Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde (Formula II)

- Structure : Contains a methyl group at the 6-position and a carboxaldehyde group at the 5-position.

- Properties : Methyl substitution enhances steric hindrance, reducing reactivity in nucleophilic additions. Boiling point is ~220°C (estimated via Joback method) .

- Applications : Valued in high-end fragrance compositions for its stability under acidic conditions .

4,7-Methano-1H-indene, 5-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro

- Structure : Diethoxymethyl group at the 5-position.

- Properties : Ethoxy groups increase lipophilicity (logP ~3.8) and resistance to hydrolysis compared to methoxy derivatives .

- Applications: Potential use as a protected intermediate in organic synthesis .

4,7-Methano-1H-indene, 5-(ethenyloxy)octahydro-

Physicochemical Properties

Biological Activity

Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene is a complex organic compound with potential applications in various fields, particularly in fragrance formulation and possibly in medicinal chemistry. This article explores its biological activity, focusing on its chemical properties, potential therapeutic effects, and applications in perfumery.

Chemical Structure and Properties

- Molecular Formula : CH

- Molecular Weight : 136.2340 g/mol

- CAS Registry Number : 6004-38-2

- IUPAC Name : Octahydro-4,7-methano-1H-indene

The compound features a bicyclic structure that contributes to its unique chemical behavior and potential biological interactions. The presence of the methoxybutylidene group may influence its reactivity and interaction with biological systems.

Fragrance Applications

This compound has been primarily studied for its olfactory properties. It is utilized in the formulation of perfumes and personal care products due to its pleasant scent profile. Research indicates that it can enhance fragrance formulations by providing floral and woody notes, making it a valuable component in modern perfumery .

Study on Fragrance Formulation

A study highlighted the effectiveness of octahydro-4,7-methano-1H-indene derivatives in enhancing the olfactory properties of perfumes. The inclusion of this compound resulted in a formulation characterized by a balanced scent profile that appeals to consumers .

Antimicrobial Activity Research

Research conducted on related octahydroindene compounds indicated promising antimicrobial activity against various bacterial strains. This suggests that this compound may warrant further investigation for its potential use in antimicrobial applications .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic methodologies are reported for octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene, and how do reaction conditions influence stereochemical outcomes?

The synthesis of bicyclic methano-indene derivatives typically involves Diels-Alder reactions or catalytic hydrogenation of polycyclic precursors. For example, deuterium labeling studies in related methano-indene systems (e.g., exo/endo isomers) highlight the role of stereoelectronic effects in directing reaction pathways . Key parameters include temperature (e.g., 351–390 K for thermodynamic control) and solvent polarity, which influence cyclization efficiency and stereoselectivity .

Q. How is the purity of this compound validated in experimental settings, and what analytical techniques are recommended?

High-purity (>99.9%) validation requires gas chromatography-mass spectrometry (GC-MS) for structural confirmation and differential scanning calorimetry (DSC) to assess thermal stability. Contaminants such as residual catalysts (e.g., palladium) are quantified via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data indicate risks of respiratory irritation and aquatic toxicity (LC₅₀ for fish: 4.3 mg/L; EC₅₀ for water fleas: 8.0 mg/L). Protocols include:

- Use of fume hoods and PPE (nitrile gloves, lab coats) .

- Compliance with hazardous waste disposal regulations under EPA/DOT guidelines .

Advanced Research Questions

Q. How do structural isomers (endo vs. exo) of methano-indene derivatives affect fragmentation patterns in mass spectrometry?

Electron impact (EI) mass spectrometry reveals two dominant fragmentation pathways:

- Bisection fragmentation : Cleavage of the methano bridge, producing C₅-C₇ hydrocarbon fragments.

- Alkyl loss : Elimination of 4-methoxybutylidene groups, observed as m/z shifts in deuterated analogs . Example data for related compounds:

| Fragment Type | m/z Range | Deuterium Shift Observed | Reference |

|---|---|---|---|

| Bisection | 70-120 | +2 amu (D₂ labeling) | |

| Alkyl loss | 150-200 | No shift |

Q. What contradictions exist in reported ecotoxicity data, and how can they be resolved methodologically?

Discrepancies in aquatic toxicity (e.g., LC₅₀ values varying by >50% across studies) may stem from differences in test species (e.g., Oryzias latipes vs. Daphnia magna) or dissolved organic carbon (DOC) content in water. Standardized OECD Test Guidelines 203 (fish) and 202 (daphnia) are recommended to minimize variability .

Q. How does the compound’s heat capacity correlate with its molecular flexibility, and what experimental datasets are available?

Experimental heat capacity (Cₚ) data for octahydro-4,7-methano-1H-indene derivatives show a linear increase with temperature (372–390 K), consistent with rigid bicyclic structures. Key datasets include:

| Reference | T (K) | Cₚ (J/mol·K) | Method | Purity (%) |

|---|---|---|---|---|

| 1971BOY/SAN | 372–390 | 198–205 | Melting point | 99.9 |

| 1973PER/COM | 351–358 | 192–196 | Chromatography | 99.9999 |

Q. What polymerizable derivatives of this compound have been explored, and what are their applications?

Copolymers with 2-methyl-1,3-butadiene and norbornene derivatives exhibit enhanced thermal stability (decomposition >500 K) and are investigated for aerospace materials (e.g., JP-10 fuel analogs) . Significant new use rules (SNURs) under EPA regulations require reporting for industrial-scale polymerization .

Methodological Guidance

Q. How to resolve discrepancies in thermodynamic property measurements (e.g., vapor pressure, enthalpy of formation)?

Calorimetric methods (e.g., adiabatic calorimetry) paired with quantum mechanical calculations (DFT/B3LYP) reduce errors from impurity interference. For example, correlated Cₚ values using the Benson group contribution method show <0.2% deviation from experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.